N-(2,3-dimethylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a tricyclic core (8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaene) substituted with a propyl group at position 5 and a sulfanyl-acetamide moiety at position 2. The 2,3-dimethylphenyl group attached to the acetamide nitrogen introduces steric and electronic modifications that influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-4-12-26-22(28)21-20(16-9-5-6-11-18(16)29-21)25-23(26)30-13-19(27)24-17-10-7-8-14(2)15(17)3/h5-11H,4,12-13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWCQJMLGPUFPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dimethylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the core tricyclic structure through cyclization reactions.
- Introduction of the sulfanyl group via thiolation reactions.
- Acetylation to introduce the acetamide group.
- Functionalization of the phenyl ring with dimethyl groups.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to accelerate reactions.
- Control of temperature and pressure to optimize reaction rates.
- Purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
“N-(2,3-dimethylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary depending on the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of carbonyl groups may produce alcohols.
Scientific Research Applications
“N-(2,3-dimethylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[740
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialized chemicals or materials.
Mechanism of Action
The mechanism by which “N-(2,3-dimethylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide” exerts its effects depends on its specific interactions with molecular targets. These may include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Disrupting cellular processes: Leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s structural and functional similarities to other acetamide derivatives and tricyclic systems are critical for understanding its uniqueness. Below is a comparative analysis based on spectral data, molecular networking, and substituent effects.
Structural Analogues from Pharmacopeial Sources
lists related acetamide derivatives (e.g., compounds a , f , g , h ) with shared features:
- Core similarity: All possess a hexan-2-yl or oxazinan-6-yl backbone linked to a phenoxyacetamide group.
- Substituent variability: Differences in amino, formamido, or acetamido groups at position 5 (e.g., compound a vs. g) alter hydrogen-bonding capacity and solubility .
- Steric effects: The 2,6-dimethylphenoxy group in compound h contrasts with the 2,3-dimethylphenyl group in the target compound, impacting receptor binding pocket interactions.
NMR and MS/MS Spectral Comparisons
and highlight methodologies for comparing fragmentation patterns (via molecular networking) and NMR chemical shifts:
Table 1: Key Analytical Parameters for Structural Comparison
Inferred from ’s molecular networking approach, where cosine scores >0.8 indicate high spectral similarity .
*Rapa = Rapamycin; shifts in Regions A/B correlate with substituent positioning .
Functional Implications of Substituent Modifications
- Propyl vs. Ethyl/Methyl groups : The propyl chain in the target compound may enhance lipophilicity compared to shorter alkyl chains in analogues, affecting membrane permeability.
- Sulfanyl-acetamide vs.
- 2,3-Dimethylphenyl vs. 2,6-Dimethylphenoxy: The ortho-dimethyl arrangement in the target compound creates a steric hindrance distinct from the para-oriented 2,6-dimethylphenoxy group in compound h, altering binding kinetics .
Research Findings and Critical Analysis
- Molecular Networking Insights: The target compound’s hypothetical MS/MS profile would cluster with tricyclic derivatives (cosine score >0.8), as seen in ’s dereplication strategy. However, minor fragmentation differences (e.g., propyl-related ions) would distinguish it from ethyl/methyl analogues .
- NMR Shift Trends : Regions A (39–44 ppm) and B (29–36 ppm) in ’s compounds suggest that substituent changes in the target compound’s tricyclic core would manifest in Region A, while Region B remains conserved due to structural rigidity .
- Synthetic Challenges: The sulfanyl-acetamide moiety poses stability issues under oxidative conditions compared to more stable phenoxyacetamides, necessitating formulation adjustments for pharmaceutical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
